molecular formula C33H38FeNOP B2759563 Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) CAS No. 291536-01-1

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI)

Cat. No.: B2759563
CAS No.: 291536-01-1
M. Wt: 551.492
InChI Key: GDWXVSUKYRBCIN-UEBDRCDASA-N
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Description

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) is a complex organometallic compound with a molecular formula of C33H38FeNOP and a molecular weight of 551.492. This compound is notable for its unique structure, which includes a cyclopentene ring, a diphenyl group, and an iron(2+) center coordinated with a phosphane ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) involves several steps. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT) to form cyclopentadienes . These cyclopentadienes are then reacted with appropriate reagents to introduce the diphenyl and oxazolyl groups, followed by coordination with iron(2+) and phosphane ligands under controlled conditions . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its ligands is replaced by another ligand.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may yield reduced iron complexes.

Scientific Research Applications

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, including regio- and stereoselective synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of organometallic medicine.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) involves its interaction with molecular targets through coordination chemistry. The iron(2+) center plays a crucial role in facilitating various chemical reactions by acting as a Lewis acid, which can activate substrates and stabilize reaction intermediates. The compound’s unique structure allows it to participate in a variety of catalytic cycles, making it an effective catalyst in many reactions .

Comparison with Similar Compounds

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) can be compared with other similar compounds, such as:

    Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl ligand but different substituents and coordination environment.

    Cyclopentadienyliron dicarbonyl dimer: Another iron-containing compound with cyclopentadienyl ligands, but with different reactivity and applications.

    Diphenylphosphane complexes: Compounds with diphenylphosphane ligands coordinated to various metal centers, exhibiting different chemical properties and uses.

The uniqueness of Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) lies in its specific combination of ligands and metal center, which imparts distinct reactivity and catalytic properties.

Properties

IUPAC Name

carbanide;cyclopentene;diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NOP.C5H8.2CH3.Fe/c1-4-11-20(12-5-1)24-19-28-26(27-24)23-17-10-18-25(23)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22;1-2-4-5-3-1;;;/h1-9,11-17,24-25H,10,18-19H2;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t24-,25?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGVSUZWQFZZBN-UEBDRCDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38FeNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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